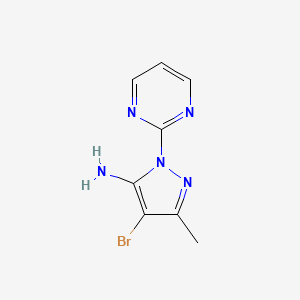

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine, also known as BMPP, is an organic compound with a wide range of applications in scientific research.

Aplicaciones Científicas De Investigación

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, structurally similar to "4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine," is vital in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research highlights the application of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds. These catalysts facilitate the development of substituted derivatives through one-pot multicomponent reactions, offering a wide range of synthetic pathways and applications in creating lead molecules (Parmar, Vala, & Patel, 2023).

Privileged Scaffold in Synthesis

Another compound, "4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones," showcases the reactivity and value of similar structures as building blocks for synthesizing heterocyclic compounds. This compound, due to its versatile reactivity, serves as a crucial element in constructing a wide array of heterocyclic structures, including pyrazolo-imidazoles and spiropyrans, indicating the broader application of such molecules in chemical synthesis and dye production (Gomaa & Ali, 2020).

Synthetic and Medicinal Aspects

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the compound of interest, is recognized as a privileged heterocycle in drug discovery due to its broad range of medicinal properties, including anticancer and anti-inflammatory activities. Its use as a building block for developing drug-like candidates underscores the importance of such compounds in medicinal chemistry. The synthesis and structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine derivatives highlight the potential for further exploration and development of new drug candidates (Cherukupalli et al., 2017).

Green Synthesis of Heterocyclic Derivatives

Research on green multi-component synthesis of fused heterocyclic derivatives, including pyrazolo-pyrimidine, emphasizes the eco-friendly and atom-economic approach for synthesizing complex molecules. This approach aligns with the sustainable development of pharmaceuticals, showcasing the application of such compounds in creating novel pharmaceuticals with less environmental impact (Dhanalakshmi et al., 2021).

Propiedades

IUPAC Name |

4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXSJLKXKPKJQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)N)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)

![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)

![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)